molecular formula C14H16N2O2 B031595 6-苄基四氢-1H-吡咯并[3,4-b]吡啶-5,7(6H,7aH)-二酮 CAS No. 128740-13-6

6-苄基四氢-1H-吡咯并[3,4-b]吡啶-5,7(6H,7aH)-二酮

货号: B031595
CAS 编号: 128740-13-6
分子量: 244.29 g/mol
InChI 键: RRBLNPCNHNHAFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Medicinal Chemistry

6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

  • Enzymatic Kinetic Resolution : This compound has been utilized in the enzymatic resolution of piperidine atropisomers, which are critical intermediates in the synthesis of farnesyl protein transferase inhibitors. These inhibitors are significant in cancer therapy as they target pathways involved in cell proliferation and survival .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the development of new drug candidates. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules.

  • Intermediate for Drug Synthesis : In studies focusing on the synthesis of biologically active compounds, this pyrrolopyridine derivative has been employed as an intermediate due to its favorable reactivity profile and structural attributes .

Case Study 1: Farnesyl Protein Transferase Inhibitors

A study highlighted the use of 6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione as a key intermediate in synthesizing inhibitors for farnesyl protein transferase (FPTase). The research demonstrated that through enzymatic resolution using lipases, high yields of the desired enantiomer could be achieved, showcasing the compound's utility in drug development processes aimed at treating cancer .

Case Study 2: Synthetic Methodologies

Another investigation focused on developing synthetic methodologies involving this compound. Researchers explored various reaction conditions to optimize yield and purity when using it as a precursor for synthesizing other nitrogenous heterocycles. This work emphasized the compound's role in expanding the library of available bioactive molecules for pharmaceutical applications .

化学反应分析

6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione undergoes various chemical reactions, including:

作用机制

The mechanism of action of 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

生物活性

6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (CAS Number: 128740-13-6) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological effects based on diverse research findings.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Purity97%
InChI KeyRRBLNPCNHNHAFW-UHFFFAOYSA-N
Log P (octanol/water)1.22

This compound features a pyrrolidine ring fused with a pyridine structure, which may contribute to its pharmacological properties.

Synthesis

The synthesis of 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione can be achieved through various methods. One notable approach involves enzymatic resolution using lipase to prepare intermediates for pharmaceutical applications, such as moxifloxacin . Other synthetic routes include catalytic hydrogenation and de-aromatization processes that yield high-purity products suitable for biological testing .

Antinociceptive and Sedative Effects

Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant analgesic and sedative properties. In studies involving new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, compounds were tested for their antinociceptive activity using the “writhing” test and showed effectiveness comparable to established analgesics like morphine . This suggests that similar structural motifs in 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione may also confer such properties.

The mechanism underlying the biological activity of this compound may involve modulation of neurotransmitter systems. Pyrrolidine derivatives are known to interact with various receptors in the central nervous system (CNS), potentially influencing pain pathways and sedation mechanisms.

Case Studies

  • Analgesic Activity : In one study, several derivatives were synthesized and tested for analgesic properties. The results showed that specific modifications to the pyrrolopyridine structure enhanced activity compared to traditional analgesics .
  • Sedative Properties : Another study demonstrated that certain derivatives prolonged sleep duration in animal models when subjected to thiopental sleep tests. This indicates a potential for developing sedative medications based on these scaffolds .

Research Findings

Research has shown that the biological activity of compounds similar to 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione can be influenced by structural variations. For instance:

  • Hydroxyl Substitution : Adding hydroxyl groups at specific positions can enhance solubility and bioavailability.
  • Alkyl Chain Length : Variations in alkyl chain length have been correlated with changes in potency and selectivity towards certain receptors.

属性

IUPAC Name

6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBLNPCNHNHAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432551
Record name 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128740-13-6
Record name Tetrahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128740-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, tetrahydro-6-(phenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

47.6 g (0.2 mol) of pyridine-2,3-dicarboxylic acid N-benzylimide (British Patent 1,086,637; Chem. Abstr. 68, 95695w) are hydrogenated in 400 ml of glycol monomethyl ether over 15 g of ruthenium-on-active charcoal (5% strength) at 90° C. under 100 bar until the calculated amount of hydrogen has been taken up. The catalyst is then filtered off and the filtrate is concentrated on a rotary evaporator. 44 g of an oily crude product are obtained.
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (5.00 g) in glycol monomethyl ether was added a catalytic amount of 10% Pd/C. The reaction mixture was heated to 90° C. and stirred for 6 h under H2, then cooled to rt. The resulted mixture was poured into 100 mL of water and extracted with CH2Cl2 (50 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 1:2 (v/v) PE/EA) to give the title compound as colorless oil (3.00 g, 60.00%), HPLC: 95.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 245.1 (M+1); 1H NMR (400 MHz, CDCl3) δ: 1.47-1.53 (m, 4H), 2.12 (s, 1H), 2.63-2.69 (m, 1H), 2.76-2.88 (m, 2H), 3.83 (d, J=8.2, 2H), 4.64 (s, 1H), 7.25-7.36 (m, 5H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods III

Procedure details

To 10 g of 6-benzyl-5,7-dihydro-5,7-dioxopyrrolo[3.4-b]pyridine were added 84 ml of 2-methoxyethanol and 1.5 g of a ruthenium-on-carbon catalyst, and hydrogenation was conducted under a pressurized hydrogen gas atmosphere at 4.5 kg/cm2 for 22 hours. The catalyst was removed by filtration, and the filtrate was concentrated. To the concentrate were added 84 ml of 2-methoxyethanol and 2 g of a palladium-on-charcoal catalyst, and hydrogenation was conducted under a pressurized hydrogen gas atmosphere at 4.5 kg/cm2 for 7 hours. The catalyst was removed by filtration, and the filtrate was concentrated to yield 10.4 g of the titled compound. Throughout the hydrogenation, the reaction vessel was heated by a tungsten lamp.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: Why is the enzymatic resolution of cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione significant in the context of moxifloxacin synthesis?

A: Moxifloxacin, a potent antibacterial drug, is synthesized using specific stereoisomers of its precursor molecules. The compound cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is a crucial chiral intermediate in moxifloxacin synthesis. [] Enzymatic resolution using lipase offers a highly selective and efficient method to separate the desired enantiomer of this compound, which is essential for synthesizing moxifloxacin with high purity and desired biological activity. []

Q2: What are the advantages of using lipase for the resolution of cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione compared to other methods?

A2: Traditional chemical resolution methods often involve harsh conditions and can be less environmentally friendly. Lipase-catalyzed resolution offers several advantages:

  • High Selectivity: Lipases exhibit high enantioselectivity, preferentially acting on one enantiomer of the racemic mixture. [] This ensures a high yield of the desired enantiomer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。